N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)26-15-6-4-14(5-7-15)17(25)23-10-2-11-24-12-8-13-3-1-9-22-16(13)24/h1,3-9,12H,2,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRWQJAADHCROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is the base-catalyzed cascade synthesis, which involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of potassium hydroxide (KOH) as a catalyst . This method yields multi-substituted dihydropyrrolopyridine derivatives in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic applications:
-
Antitumor Activity
- Derivatives of pyrrolo[2,3-b]pyridine compounds have shown promise in inhibiting various cancer cell lines. The mechanism often involves the inhibition of key kinases associated with cancer proliferation.
- Case Study : A study demonstrated that similar compounds inhibited RET kinase activity, which is crucial in several cancers, including thyroid cancer.
-
Neuroprotective Effects
- The compound has been investigated for its neuroprotective properties against oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : Research indicated that related compounds improved neuronal cell viability under oxidative stress conditions.
-
Anti-inflammatory Properties
- N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Case Study : In vitro studies showed that the compound reduced pro-inflammatory cytokine production in macrophages.
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key Features: Core: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring. Substituents: Fluorophenyl, isopropylbenzamide, and fluoroethyl groups. Molecular Weight: 589.1 g/mol; Melting Point: 175–178°C .
- The trifluoromethoxy group in the target compound may confer greater electron-withdrawing effects and metabolic stability compared to Example 53’s fluorophenyl and isopropyl groups.
ABT-199 (Venetoclax)
- Key Features :
- Comparison :
- Both compounds share a pyrrolo[2,3-b]pyridine moiety, but the target compound lacks ABT-199’s sulfonamide and piperazinyl groups.
- The trifluoromethoxy benzamide in the target compound may reduce polarity compared to ABT-199’s nitro and tetrahydro-2H-pyran-4-yl groups, influencing blood-brain barrier penetration.
2-cyano-3-[4-[[7-(2,2-dimethylpropanoyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]phenyl]-N-n-propylprop-2-enamide
- Key Features: Core: Pyrrolo[2,3-b]pyrazine with cyano and propylenamide substituents.
- Comparison: The pyrazine ring in this compound vs. the pyridine in the target compound alters hydrogen-bonding capacity and aromatic stacking interactions. The target compound’s trifluoromethoxy group likely increases lipophilicity compared to the cyano and propyl groups here .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈F₃N₃O, with a molecular weight of 315.31 g/mol. The structure includes a pyrrolopyridine moiety linked to a benzamide group through a propyl chain, with a trifluoromethoxy substituent that enhances its pharmacological profile.
The primary mechanism of action involves the inhibition of specific targets associated with various signaling pathways:
- Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFR activity, which is crucial in various cellular processes including proliferation and differentiation.
- Biochemical Pathways : It affects key pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways, which are often implicated in cancer progression.
Anticancer Properties
This compound has demonstrated significant anticancer activity in vitro:
- Cell Proliferation Inhibition : Studies indicate that this compound inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells), inducing apoptosis at specific concentrations.
- EC50 Values : The effective concentration (EC50) for inhibiting cell growth has been reported as low as 0.010 μM in certain assays, indicating potent activity against cancer cells.
| Cell Line | EC50 (μM) | Mechanism |
|---|---|---|
| 4T1 | 0.010 | Apoptosis induction |
| MCF7 | 0.025 | Cell cycle arrest |
Antiparasitic Activity
In addition to anticancer effects, the compound has been evaluated for antiparasitic properties:
- Activity against Plasmodium spp. : The compound showed moderate activity against malaria parasites with an EC50 value around 0.577 μM.
- Metabolic Stability : Modifications to the compound's structure have been explored to enhance metabolic stability without compromising biological activity.
Study on Structural Modifications
Research has indicated that structural modifications significantly influence the biological activity of pyrrolopyridine derivatives. For instance, the introduction of polar groups improved aqueous solubility but required careful balancing with metabolic stability and activity.
- Comparative Analysis : A study compared various derivatives by altering substituents on the pyrrolopyridine core and found that certain modifications led to increased potency against cancer cell lines while others diminished efficacy.
Clinical Implications
The potential therapeutic applications of this compound extend beyond cancer treatment:
- Targeting FGFRs : Given its role in inhibiting FGFRs, this compound may be useful in treating diseases associated with aberrant FGFR signaling.
- Broad-spectrum Antiparasitic Agent : Its activity against multiple parasitic strains suggests potential as a broad-spectrum antiparasitic agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
